molecular formula C11H17NO B3044423 3-(2-Oxocyclooctyl)propanenitrile CAS No. 100054-48-6

3-(2-Oxocyclooctyl)propanenitrile

Cat. No.: B3044423
CAS No.: 100054-48-6
M. Wt: 179.26 g/mol
InChI Key: HOGLAHNCLICYLM-UHFFFAOYSA-N
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Description

3-(2-Oxocyclooctyl)propanenitrile is a cyclic ketone-containing nitrile compound characterized by an eight-membered cycloalkane ring with a ketone group at the 2-position and a propanenitrile substituent. This structure confers unique reactivity, particularly in cyclization and nucleophilic addition reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediate synthesis.

Properties

CAS No.

100054-48-6

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-oxocyclooctyl)propanenitrile

InChI

InChI=1S/C11H17NO/c12-9-5-7-10-6-3-1-2-4-8-11(10)13/h10H,1-8H2

InChI Key

HOGLAHNCLICYLM-UHFFFAOYSA-N

SMILES

C1CCCC(=O)C(CC1)CCC#N

Canonical SMILES

C1CCCC(=O)C(CC1)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : Smaller rings (cyclopentane, cyclohexane) exhibit higher strain, influencing reactivity. The eight-membered ring in 3-(2-Oxocyclooctyl)propanenitrile likely offers moderate strain, balancing stability and reactivity.
  • Electrophilicity : Compounds with multiple oxo groups (e.g., 3-(2,6-Dioxocyclohexyl)propanenitrile ) show enhanced electrophilic character at the carbonyl carbons, enabling diverse nucleophilic attacks.
  • Symmetry : The dipropanenitrile derivative leverages symmetry for crystal packing and chain formation, whereas asymmetrical analogs like 3-(2-Oxocyclooctyl)propanenitrile may exhibit less predictable solid-state behavior.

Cyclization Reactions

  • 3,3'-(2-Oxocyclopentane-1,3-diyl)dipropanenitrile participates in cyclization to form 6,7-dihydro-5H-cyclopenta[b]pyridine, facilitated by weak C–H···N interactions in the crystal lattice .
  • 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () undergoes heterocycle functionalization, serving as a precursor for bioactive molecules.

Michael Addition and Conjugate Additions

  • 3-Oxo-3-phenylpropanenitrile () reacts with enynones to form δ-diketones, highlighting the role of the nitrile group in stabilizing enolate intermediates.
  • 3-(2,6-Dioxocyclohexyl)propanenitrile may undergo similar additions due to its electron-deficient cyclohexane ring .

Pharmaceutical Relevance

  • 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanenitrile () and 3-Oxo-3-(thieno[2,3-b]pyridin-2-yl)propanenitrile () are intermediates in antiviral and anticancer agent synthesis.
  • 3-(2-Oxoazepan-1-yl)propanenitrile () is explored for central nervous system (CNS) drug development due to its azepane scaffold.

Stability and Physicochemical Properties

  • Melting Points : The dipropanenitrile analog has a high melting point (335–336 K), attributed to strong intermolecular interactions. Larger rings (e.g., cyclooctyl) may lower melting points due to reduced packing efficiency.
  • Solubility: Nitriles with aromatic substituents (e.g., thienopyridine in ) show lower aqueous solubility than aliphatic analogs.

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